molecular formula C7H8FN B152341 4-Ethyl-3-fluoropyridine CAS No. 137234-73-2

4-Ethyl-3-fluoropyridine

Cat. No. B152341
Key on ui cas rn: 137234-73-2
M. Wt: 125.14 g/mol
InChI Key: XYQUZSHKFDJKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05773443

Procedure details

To a stirred solution of LDA (200 mmol) in dry THF (400 ml) (prepared by a similar method to that used in Example 1) at -70° C. and under a nitrogen atmosphere was added dropwise 3-fluoro-pyridine (20 g, 200 mmol). After 30 minutes at this temperature ethyl iodide (60 g, 370 mmol) was added dropwise to the reaction and the mixture was allowed to warm slowly to between -10° and -5° C. whereupon an exotherm occurred and the temperature rose to 15° to 20° C. The mixture was stirred for a further 30 minutes after which time the reaction was quenched by the addition of water (50 ml) and the organic phase separated. The aqueous phase was extracted with ether (3×50 ml) and the combined organic layers were dried over magnesium sulphate and concentrated under reduced pressure. The resulting liquid was distilled at atmospheric pressure to yield the title compound (13 g), b.p. 154°-158° C., which was characterised by 1H-NMR spectroscopy.
Name
Quantity
200 mmol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2][CH:3]([N-]C(C)C)C.[F:9][C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1.C(I)C>C1COCC1>[CH2:2]([C:15]1[CH:14]=[CH:13][N:12]=[CH:11][C:10]=1[F:9])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
200 mmol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
FC=1C=NC=CC1
Step Three
Name
Quantity
60 g
Type
reactant
Smiles
C(C)I

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 30 minutes after which time the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -70° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to between -10° and -5° C. whereupon an exotherm
CUSTOM
Type
CUSTOM
Details
rose to 15° to 20° C
CUSTOM
Type
CUSTOM
Details
was quenched by the addition of water (50 ml)
CUSTOM
Type
CUSTOM
Details
the organic phase separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ether (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting liquid was distilled at atmospheric pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1=C(C=NC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.